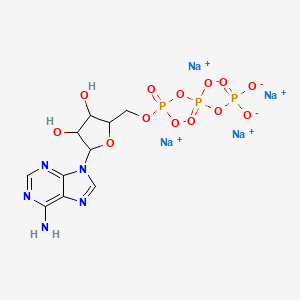
Adenosine-5'-triphosphate disodium trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’-triphosphate disodium trihydrate is a central molecule in cellular energy transfer and metabolism. It is often referred to as the “molecular unit of currency” for energy transfer within cells. This compound plays a crucial role in various biological processes, including respiration, biosynthetic reactions, motility, and cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine-5’-triphosphate disodium trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using adenosine triphosphate (ATP) synthase. The reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods
Industrial production of adenosine-5’-triphosphate disodium trihydrate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The process includes fermentation, cell lysis, and multiple purification steps to obtain high-purity ATP .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-5’-triphosphate disodium trihydrate undergoes various types of chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate, releasing energy.
Phosphorylation: ATP donates a phosphate group to other molecules, a process essential in many metabolic pathways.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes such as ATPases.
Phosphorylation: Kinases and magnesium ions.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products Formed
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Water and ATP.
Wissenschaftliche Forschungsanwendungen
Adenosine-5’-triphosphate disodium trihydrate has extensive applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies involving energy transfer.
Biology: Central to studies on cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic roles in conditions like ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination
Wirkmechanismus
Adenosine-5’-triphosphate disodium trihydrate stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for many kinases in cell signaling pathways. The hydrolysis of ATP to ADP and inorganic phosphate releases energy that drives various cellular processes, including muscle contraction, active transport, and biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Uniqueness
Adenosine-5’-triphosphate disodium trihydrate is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike ADP and AMP, ATP contains three phosphate groups, making it a more potent energy carrier. Compared to GTP, ATP is more widely used in cellular processes .
Eigenschaften
Molekularformel |
C10H12N5Na4O13P3 |
|---|---|
Molekulargewicht |
595.11 g/mol |
IUPAC-Name |
tetrasodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
PZFIDIJKTNDKOV-UHFFFAOYSA-J |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















